molecular formula C9H16O3 B3417622 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 110928-45-5

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B3417622
CAS RN: 110928-45-5
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da . It exists in both cis and trans forms .


Molecular Structure Analysis

“Methyl 4-(hydroxymethyl)cyclohexanecarboxylate” contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“Methyl 4-(hydroxymethyl)cyclohexanecarboxylate” is a liquid at room temperature . It has a molecular weight of 172.22 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate has been utilized in the synthesis of various compounds. For instance, Maurinsh et al. (1997) synthesized cyclohexane nucleosides, which are derivatives of this compound, for conformational studies using NMR and X-ray analysis. These studies, however, indicated a lack of antiviral activity in the synthesized compounds (Maurinsh et al., 1997).

Catalysis and Reaction Kinetics

In the field of catalysis, methyl 4-(hydroxymethyl)cyclohexanecarboxylate has been produced through various reactions. Yoshida et al. (1976) explored its formation via the carbonylation of cyclohexene using a palladium(II) chloride–triphenylphosphine catalyst. This study provided insights into the reaction kinetics and mechanisms involved (Yoshida et al., 1976).

Antimicrobial Properties

Functionally substituted cyclohexane derivatives, including methyl 4-(hydroxymethyl)cyclohexanecarboxylate, have been investigated for potential antimicrobial properties. Shoaib (2019) conducted research on cyclohexane tosyloxyimine derivatives, demonstrating their effectiveness against various bacteria and fungi (Shoaib, 2019).

Pharmaceutical Research

This compound has been employed in pharmaceutical research, particularly in the synthesis of drug derivatives. For example, Svahn et al. (1986) synthesized derivatives of tranexamic acid, which contain methyl 4-(hydroxymethyl)cyclohexanecarboxylate, to enhance absorption in drug formulations (Svahn et al., 1986).

Safety and Hazards

“Methyl 4-(hydroxymethyl)cyclohexanecarboxylate” is classified as a warning under the GHS07 classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

CAS RN

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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